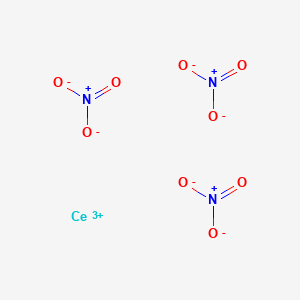
4,5,6-Trifluoropyrimidine
Descripción general
Descripción
4,5,6-Trifluoropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4HF3N2 and its molecular weight is 134.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scaffold for Synthesis
4,5,6-Trifluoropyrimidine has been explored as a scaffold for the synthesis of polysubstituted pyrimidine derivatives. It is used in the synthesis of functionalized pyrimidine systems, although it presents challenges in purification and further reactions due to the formation of mixtures of regioisomers (Parks, Sandford, Christopher, & Miller, 2008).
Biological Activities
Research has highlighted the importance of [1,2,4]triazolo[1,5-a]pyrimidines, related to this compound, in agriculture and medicinal chemistry, including applications in antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).
Synthesis of Trifluoromethylated Analogues
This compound derivatives have been synthesized for trifluoromethylated 4,5-dihydroorotic acid analogues. These compounds demonstrate significant chemical interactions that could have implications in drug design and molecular chemistry (Sukach et al., 2015).
Activation of C-F Bond
The activation of the C-F bond in this compound has been studied, demonstrating the potential for synthesizing novel pyrimidine and pyrimidinone derivatives (Braun, Foxon, Perutz, & Walton, 1999).
Plant Growth Research
This compound-related compounds have been used as plant growth retardants in physiological research. They provide insights into the regulation of terpenoid metabolism and are related to phytohormones and sterols (Grossmann, 1990).
ICT-Based Sensor Properties
A series of derivatives with a pyrimidine core have shown distinct absorption and emission wavelengths, suggesting their utility as polarity or proton sensors (Muraoka, Obara, & Ogawa, 2016).
Nucleophilic Substitution and Formation of Trifluoromethylpyrimidines
Studies on nucleophilic substitution in various trifluoropyrimidines have provided insights into the formation of trifluoromethylpyrimidines, important for understanding chemical reaction mechanisms (Banks, Field, & Haszeldine, 1970).
Polarizability Studies
Analysis of bond and molecular polarizabilities in halogenated pyrimidines, including 2,4,6-trifluoropyrimidine, have been conducted to understand their structural and chemical properties (Subbaiah, Sastry, & Ramamurthy, 1982).
Safety and Hazards
4,5,6-Trifluoropyrimidine is classified as a dangerous substance. It is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4,5,6-trifluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKOJKCYBNUFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393770 | |
| Record name | 4,5,6-trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-78-3 | |
| Record name | 4,5,6-trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6-trifluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known synthetic routes to obtain 4,5,6-trifluoropyrimidine?
A1: The provided research describes the formation of this compound as a minor product during the reaction of tetrafluoropyrimidine with lithium aluminum hydride. This reaction also yields 2,5-difluoropyrimidine as the major product and a small amount of this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















